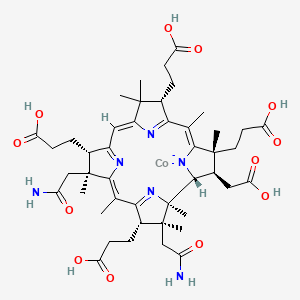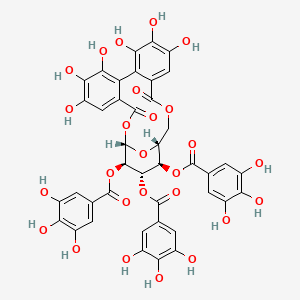
cob(I)yrinic acid a,c diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cob(I)yrinic acid a,c diamide is a cobyrinic acid a,c diamide. It has a role as a mouse metabolite. It is a conjugate acid of a cob(I)yrinate a,c diamide(5-).
Aplicaciones Científicas De Investigación
Enzymatic Activity and Biosynthesis
- Enzyme Characterization : Cob(I)yrinic acid a,c-diamide plays a role in the activity of various enzymes. For instance, an enzyme exhibiting cob(II)yrinic acid a,c-diamide reductase activity was purified from Pseudomonas denitrificans, involved in cobalamin biosynthesis, reducing Co(II)-corrinoids to the Co(I) state (Blanche et al., 1992).
- Cobaltochelatase and Cobalamin Biosynthesis : Cobaltochelatase, an enzyme catalyzing cobalt insertion in hydrogenobyrinic acid a,c-diamide during coenzyme B12 biosynthesis, was studied. This complex enzyme, significant in B12 biosynthesis, was observed to form cob(II)yrinic acid a,c-diamide as a reaction product (Debussche et al., 1992).
Genetic Studies
- Genetic Analysis of Cob Genes : A DNA fragment from Pseudomonas denitrificans, containing cob genes, was sequenced revealing structural genes for enzymes involved in cobyrinic acid a,c-diamide synthesis (Crouzet et al., 1990).
Catalysis and Synthesis
- Characterization of Synthase : Cobyrinic acid a,c-diamide synthase, catalyzing the conversion of cobyrinic acid to its a,c-diamide form, was studied, providing insights into enzymatic mechanisms and substrate preferences (Debussche et al., 1990).
- Synthetase Mechanism : The mechanism of cobyrinic acid a,c-diamide synthetase was explored, highlighting its role in vitamin B12 biosynthesis and its enzymatic kinetics (Fresquet et al., 2004).
Biotechnological Applications
- Genetic Engineering for Cobalamin Production : Genetically engineered Escherichia coli for the production of cobyrinic acid a,c-diamide was reported, indicating its potential in biotechnological applications (Roessner et al., 2005).
Electrode Immobilization
- Electrode Immobilization : Research on the immobilization of cob(III)yrinic acid derivatives on electrode surfaces suggests potential applications in electrocatalysis and sensor development (Abrantes et al., 2010).
Amidation Reactions
- Biosynthesis of Vitamin B12 : The role of cob(I)yrinic acid a,c-diamide in vitamin B12 biosynthesis was demonstrated through the study of the enzyme catalyzing its sequential amidation (Blanche et al., 1991).
Chemical Behavior and Derivatives
- Study of Chemical Derivatives : The chemical behavior of cob(III)yrinic acid derivatives was explored in preparative experiments, contributing to the understanding of its properties and potential applications (Inhoffen et al., 1976).
Propiedades
Nombre del producto |
cob(I)yrinic acid a,c diamide |
|---|---|
Fórmula molecular |
C45H61CoN6O12- |
Peso molecular |
936.9 g/mol |
Nombre IUPAC |
3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt |
InChI |
InChI=1S/C45H62N6O12.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1 |
Clave InChI |
RIOREOKPRNNJQD-OKJGWHJPSA-M |
SMILES isomérico |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[Co] |
SMILES canónico |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[Co] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrrolo[2,1-a]isoquinoline](/img/structure/B1256269.png)
![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide;methanesulfonic acid](/img/structure/B1256270.png)







![(19R)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B1256286.png)
![(S)-6-[2-[(Z)-allyloxyimino]-2-(2-aminothiazol-4-yl)-acetylamino]-2-methanesulfonyl-7-oxo-6,7-dihydro-3H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylic acid](/img/structure/B1256288.png)
![N-[2-[[11-[2-(4-methyl-1-piperazinyl)-1-oxoethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-8-yl]sulfonylamino]ethyl]carbamic acid tert-butyl ester](/img/structure/B1256289.png)